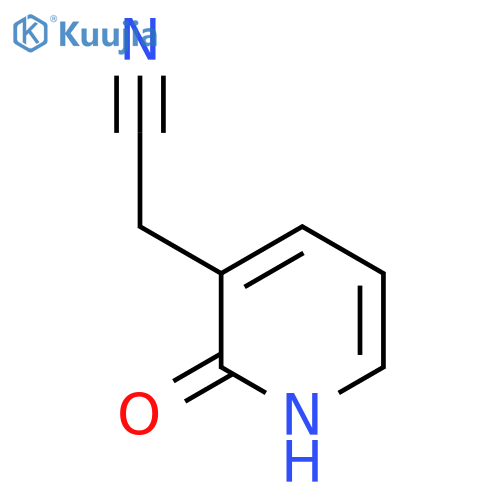Cas no 60290-07-5 (3-Pyridineacetonitrile, 1,2-dihydro-2-oxo-)

60290-07-5 structure
商品名:3-Pyridineacetonitrile, 1,2-dihydro-2-oxo-
3-Pyridineacetonitrile, 1,2-dihydro-2-oxo- 化学的及び物理的性質
名前と識別子
-
- 3-Pyridineacetonitrile, 1,2-dihydro-2-oxo-
- 1,2-DIHYDRO-2-OXO-3-PYRIDINEACETONITRILE
- 2-Hydroxypyridine-3-acetonitrile
- (2-Oxo-1,2-dihydropyridin-3-yl)acetonitrile
- 2-(2-Oxo-1,2-dihydropyridin-3-yl)acetonitrile
-
- インチ: 1S/C7H6N2O/c8-4-3-6-2-1-5-9-7(6)10/h1-2,5H,3H2,(H,9,10)
- InChIKey: VIJMMRYTGPPFET-UHFFFAOYSA-N
- ほほえんだ: O=C1C(=CC=CN1)CC#N
計算された属性
- せいみつぶんしりょう: 134.048012819g/mol
- どういたいしつりょう: 134.048012819g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 254
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.1
- トポロジー分子極性表面積: 52.9
3-Pyridineacetonitrile, 1,2-dihydro-2-oxo- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A026000138-250mg |
2-Hydroxypyridine-3-acetonitrile |
60290-07-5 | 97% | 250mg |
$707.20 | 2023-09-01 | |
| Alichem | A026000138-1g |
2-Hydroxypyridine-3-acetonitrile |
60290-07-5 | 97% | 1g |
$1747.20 | 2023-09-01 | |
| Alichem | A026000138-500mg |
2-Hydroxypyridine-3-acetonitrile |
60290-07-5 | 97% | 500mg |
$960.40 | 2023-09-01 |
3-Pyridineacetonitrile, 1,2-dihydro-2-oxo- 関連文献
-
Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832
-
Weichen Liu,Zhengping Zhang,Libin Zhang,Xing Wu,Junyan Dai,Guoping Mao,Yayi Wei RSC Adv., 2019,9, 3828-3837
-
Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331
-
Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938
60290-07-5 (3-Pyridineacetonitrile, 1,2-dihydro-2-oxo-) 関連製品
- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)
- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)
- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)
- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)
- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)
- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)
- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)
- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)
- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)
- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)
推奨される供給者
atkchemica
(CAS:60290-07-5)3-Pyridineacetonitrile, 1,2-dihydro-2-oxo-

清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ